molecular formula C25H22O8 B2450889 Tert-butyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate CAS No. 869079-44-7

Tert-butyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate

Cat. No. B2450889
CAS RN: 869079-44-7
M. Wt: 450.443
InChI Key: QXLBLGBDRBPREZ-UHFFFAOYSA-N
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Description

Tert-butyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate, also known as TBOA, is a novel and potent inhibitor of the excitatory amino acid transporter 3 (EAAT3). EAAT3 is a member of the family of glutamate transporters, which are responsible for the uptake of glutamate from the synaptic cleft and the termination of glutamatergic neurotransmission. TBOA has been extensively studied for its potential as a research tool in neuroscience, as well as for its therapeutic potential in the treatment of neurological disorders.

Scientific Research Applications

Synthesis and Chemical Reactions

  • One-pot Synthesis of Furo[3,2-c]oxepin-4-one Derivatives : Tert-butyl 2-(2-hydroxytetrahydrofuran-2-yl)acetates were utilized in a one-pot synthesis process with alkenes, facilitated by cerium(IV) ammonium nitrate. This reaction yielded 2,3,7,8-Tetrahydrofuro[3,2-c]oxepin-4(6H)-ones through a 3+2-type dihydrofuran formation and subsequent lactonization (Kobayashi et al., 2004).

  • Silver-Catalyzed tert-Butyl 3-Oxopent-4-ynoate π-Cyclizations : Research demonstrates the use of tert-Butyl 2,5-diaryl-3-oxopent-4-ynoates in π-cyclizations activated by Ag(I) salts. The process involves de-tert-butylating π-cyclizations either in a 6-endo-dig mode forming 3,6-diaryl-4-hydroxy-2-pyrones, or a 5-exo-dig mode yielding (Z)-configured 2-aryl-4-(arylmethylidene)tetronic acids (Hermann & Brückner, 2018).

  • Application in Stereochemistry : NMR spectroscopy was applied to assign absolute configurations of 8-tert-butyl-2-hydroxy-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]dec-6-en-10-one and its esters. This involved observing NOESY correlations and calculating chemical shift anisotropy (Jakubowska et al., 2013).

  • Zinc- and Samarium-Promoted Substitution Reactions : Research on (2R,3R)-3-[(1R)-1-{[tert-Butyl(dimethyl)silyl]oxy}ethyl]-4-oxoazetidin-2-yl Acetate showcased its use in substitution reactions. The study included zinc-mediated reactions leading to expected substitution products and samarium-promoted reactions yielding anomalous substitution products (Valiullina et al., 2018).

Chemical Degradation Studies

  • Degradation Pathways in UV/H2O2 Process : A study focused on the degradation of methyl tert-butyl ether (MTBE) under UV/H2O2 process, which generated tert-butyl formate and other byproducts. This work is essential for understanding the environmental fate of such compounds (Stefan, Mack, & Bolton, 2000).

properties

IUPAC Name

tert-butyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22O8/c1-25(2,3)33-22(27)13-30-15-8-9-16-17(12-21(26)31-20(16)11-15)18-10-14-6-5-7-19(29-4)23(14)32-24(18)28/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXLBLGBDRBPREZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C(=CC=C4)OC)OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate

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